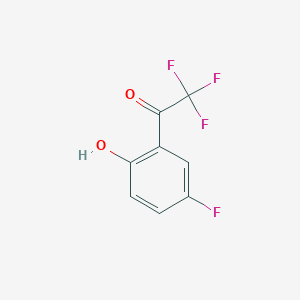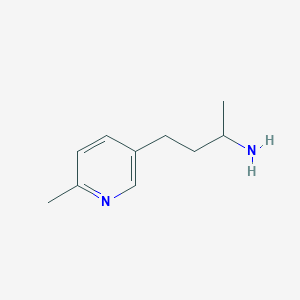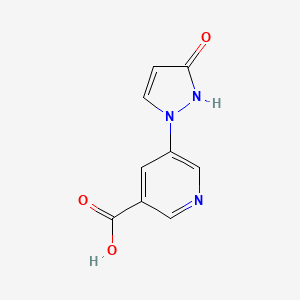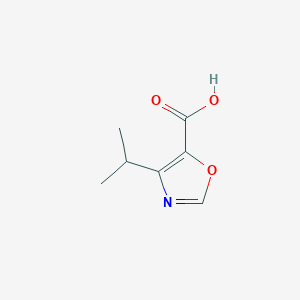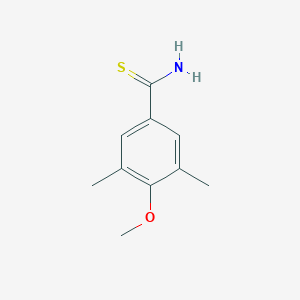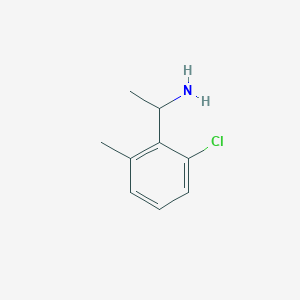
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring . The reaction is often catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by optimizing reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites . This interaction can disrupt the enzyme’s function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound has a similar triazole ring structure but lacks the hexyl chain.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: This derivative includes a benzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid lies in its combination of a cyclopropyl group and a hexyl chain
Propriétés
Formule moléculaire |
C12H19N3O2 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-cyclopropyl-1-hexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-3-4-5-8-15-11(9-6-7-9)10(12(16)17)13-14-15/h9H,2-8H2,1H3,(H,16,17) |
Clé InChI |
BVIWEZLGHCOZFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)

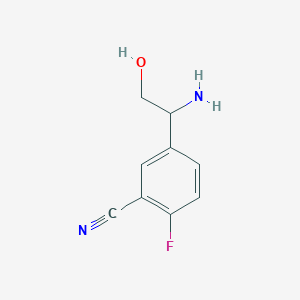
![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
